molecular formula C14H13NO4 B5813824 {4-[(3-nitrobenzyl)oxy]phenyl}methanol

{4-[(3-nitrobenzyl)oxy]phenyl}methanol

Cat. No.: B5813824
M. Wt: 259.26 g/mol
InChI Key: JPHUFXMCEOWYPZ-UHFFFAOYSA-N
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Description

{4-[(3-nitrobenzyl)oxy]phenyl}methanol is an organic compound that features a phenyl ring substituted with a methanol group and a nitrobenzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3-nitrobenzyl)oxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in {4-[(3-nitrobenzyl)oxy]phenyl}methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanol group can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: 4-[(3-nitrobenzyl)oxy]benzaldehyde or 4-[(3-nitrobenzyl)oxy]benzoic acid.

    Reduction: 4-[(3-aminobenzyl)oxy]phenylmethanol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

{4-[(3-nitrobenzyl)oxy]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylmethanol moiety can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(3-nitrobenzyl)oxy]phenyl}acetonitrile
  • {4-[(3-nitrobenzyl)oxy]phenyl}acetate

Uniqueness

{4-[(3-nitrobenzyl)oxy]phenyl}methanol is unique due to the presence of both a nitrobenzyl ether and a methanol group on the phenyl ring

Properties

IUPAC Name

[4-[(3-nitrophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHUFXMCEOWYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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